N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2,6-dimethylaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, this compound could be studied for its potential antimicrobial, antifungal, or anticancer properties. Thiazolidinones are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated as potential treatments for diseases such as diabetes, inflammation, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Phenylacetamides: Compounds with various pharmacological properties.
Uniqueness
N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its tetrahydrofuran moiety, for example, could influence its binding affinity and selectivity for certain molecular targets.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C24H27N3O3S/c1-16-8-6-9-17(2)22(16)26-21(28)14-20-23(29)27(15-19-12-7-13-30-19)24(31-20)25-18-10-4-3-5-11-18/h3-6,8-11,19-20H,7,12-15H2,1-2H3,(H,26,28) |
InChI Key |
QAXJLMFCGGLIBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4CCCO4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4CCCO4 |
Origin of Product |
United States |
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